molecular formula C21H27NO4 B11480915 1-Adamantylmethyl 4-[(ethoxycarbonyl)amino]benzoate

1-Adamantylmethyl 4-[(ethoxycarbonyl)amino]benzoate

Cat. No.: B11480915
M. Wt: 357.4 g/mol
InChI Key: KEHWRQDZZHSNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(ADAMANTAN-1-YL)METHYL 4-[(ETHOXYCARBONYL)AMINO]BENZOATE is a compound that combines the adamantane structure with a benzoate ester. Adamantane is a highly stable, diamond-like structure that is often used in pharmaceuticals and materials science due to its rigidity and resistance to degradation. The benzoate ester group adds further chemical versatility, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (ADAMANTAN-1-YL)METHYL 4-[(ETHOXYCARBONYL)AMINO]BENZOATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency .

Scientific Research Applications

Chemistry

In chemistry, (ADAMANTAN-1-YL)METHYL 4-[(ETHOXYCARBONYL)AMINO]BENZOATE can be used as a building block for the synthesis of more complex molecules. Its stability and rigidity make it an excellent candidate for creating new materials with unique properties .

Biology

In biological research, this compound could be used to study the effects of adamantane derivatives on biological systems. Its structure allows for easy modification, enabling researchers to create a variety of analogs for testing .

Medicine

In medicine, adamantane derivatives are known for their antiviral and antiparkinsonian properties. This compound could be explored for similar applications, potentially leading to new treatments for viral infections or neurodegenerative diseases .

Industry

In industry, the compound’s stability and resistance to degradation make it suitable for use in high-performance materials, such as coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action for (ADAMANTAN-1-YL)METHYL 4-[(ETHOXYCARBONYL)AMINO]BENZOATE would depend on its specific application. In biological systems, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The adamantane core is known to disrupt viral replication, while the benzoate ester could enhance its ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (ADAMANTAN-1-YL)METHYL 4-[(ETHOXYCARBONYL)AMINO]BENZOATE apart is its combination of the adamantane core with a benzoate ester. This unique structure provides a balance of stability and reactivity, making it versatile for various applications in research and industry .

Properties

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

1-adamantylmethyl 4-(ethoxycarbonylamino)benzoate

InChI

InChI=1S/C21H27NO4/c1-2-25-20(24)22-18-5-3-17(4-6-18)19(23)26-13-21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16H,2,7-13H2,1H3,(H,22,24)

InChI Key

KEHWRQDZZHSNGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C(=O)OCC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.